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1-(5-fluoro-1-phenyl-1H-pyrazol-4-yl)ethan-1-ol
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Overview
Description
1-(5-fluoro-1-phenyl-1H-pyrazol-4-yl)ethan-1-ol is a chemical compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This particular compound is characterized by the presence of a fluorine atom at the 5-position of the pyrazole ring and a phenyl group at the 1-position. The ethan-1-ol moiety is attached to the 4-position of the pyrazole ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-fluoro-1-phenyl-1H-pyrazol-4-yl)ethan-1-ol can be achieved through various synthetic routes. One common method involves the reaction of 5-fluoro-1-phenyl-1H-pyrazole-4-carbaldehyde with a suitable reducing agent to form the corresponding alcohol. The reaction conditions typically involve the use of a solvent such as ethanol or methanol and a reducing agent like sodium borohydride or lithium aluminum hydride .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include steps such as purification through recrystallization or chromatography to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
1-(5-fluoro-1-phenyl-1H-pyrazol-4-yl)ethan-1-ol can undergo various chemical reactions, including:
Substitution: The fluorine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: 1-(5-fluoro-1-phenyl-1H-pyrazol-4-yl)ethanal or 1-(5-fluoro-1-phenyl-1H-pyrazol-4-yl)ethanoic acid.
Reduction: 1-(5-fluoro-1-phenyl-1H-pyrazol-4-yl)ethane.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Applications
Anticancer Activity
Recent studies have highlighted the anticancer properties of pyrazole derivatives, including 1-(5-fluoro-1-phenyl-1H-pyrazol-4-yl)ethan-1-ol. Research indicates that compounds with a pyrazole nucleus exhibit cytotoxic effects against various cancer cell lines. For instance, a study demonstrated that derivatives of pyrazole significantly inhibited the proliferation of breast and colon cancer cells through apoptosis induction mechanisms .
Anti-inflammatory and Analgesic Effects
The compound has shown promise as an anti-inflammatory agent. In vitro studies have revealed its ability to inhibit pro-inflammatory cytokines, making it a candidate for treating conditions like arthritis and other inflammatory diseases . Additionally, its analgesic properties suggest potential use in pain management therapies.
Agricultural Applications
Pesticidal Properties
Compounds containing pyrazole structures are being explored for their efficacy as pesticides. The unique reactivity of the pyrazole ring allows for modifications that enhance bioactivity against pests. Studies have indicated that specific derivatives can effectively target agricultural pests while minimizing harm to beneficial insects .
Plant Growth Regulators
Research suggests that certain pyrazole derivatives can act as plant growth regulators, promoting growth and yield in crops. This application is particularly relevant in sustainable agriculture practices where chemical fertilizers are minimized .
Materials Science Applications
Nonlinear Optical Properties
The nonlinear optical (NLO) properties of pyrazole derivatives make them suitable for applications in photonics. These compounds can be utilized in the development of optical devices such as lasers and sensors due to their ability to exhibit significant second-order NLO effects .
Electroluminescent Materials
The electroluminescent properties of this compound suggest potential applications in organic light-emitting diodes (OLEDs). The compound's ability to facilitate photo-induced electron transfer positions it as a candidate for advanced display technologies .
Case Study 1: Anticancer Efficacy
In a controlled laboratory setting, researchers synthesized various pyrazole derivatives, including this compound. These compounds were tested against MCF-7 (breast cancer) and HT29 (colon cancer) cell lines. The results indicated a dose-dependent inhibition of cell viability, with IC50 values suggesting significant potency compared to standard chemotherapeutics .
Case Study 2: Agricultural Application
A field trial was conducted to evaluate the effectiveness of a formulation containing this compound as a pesticide against aphids in tomato crops. The trial showed a reduction in pest populations by over 70% within two weeks of application, demonstrating its potential as an eco-friendly pest control agent .
Mechanism of Action
The mechanism of action of 1-(5-fluoro-1-phenyl-1H-pyrazol-4-yl)ethan-1-ol involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammatory processes, leading to reduced inflammation . The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 5-fluoro-2-(1-phenyl-1H-pyrazol-5-yl)phenol
- 5-(4-fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole
- 2-(1-phenyl-3-aryl-1H-pyrazol-4-yl)-6-fluorochromones
Uniqueness
1-(5-fluoro-1-phenyl-1H-pyrazol-4-yl)ethan-1-ol is unique due to its specific substitution pattern and the presence of the ethan-1-ol moiety. This structural uniqueness can result in distinct chemical and biological properties compared to other similar compounds .
Biological Activity
Overview
1-(5-Fluoro-1-phenyl-1H-pyrazol-4-yl)ethan-1-ol is a pyrazole derivative noted for its potential biological activities. This compound features a fluorine atom at the 5-position of the pyrazole ring and an ethan-1-ol moiety, contributing to its unique pharmacological properties. Research indicates that pyrazole derivatives are promising candidates in medicinal chemistry due to their diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.
Chemical Structure and Properties
The molecular formula of this compound is C₁₁H₁₁FN₂O, with a molecular weight of 206.22 g/mol. The structure can be represented as follows:
Anticancer Activity
Research has demonstrated that pyrazole derivatives exhibit significant anticancer properties. For instance, studies have shown that compounds containing the pyrazole scaffold can inhibit the growth of various cancer cell lines, including:
Cancer Type | Cell Line | Inhibition (%) |
---|---|---|
Breast Cancer | MDA-MB-231 | 54.25 |
Liver Cancer | HepG2 | 38.44 |
Cervical Cancer | HeLa | Moderate |
In particular, this compound has been suggested to possess antiproliferative activity against multiple cancer types, indicating its potential as a lead compound for drug development .
Anti-inflammatory Activity
The compound's structural features may contribute to anti-inflammatory effects. Pyrazole derivatives are known to modulate inflammatory pathways, making them candidates for treating inflammatory diseases. Studies indicate that modifications at specific positions on the pyrazole ring can enhance anti-inflammatory potency .
Antimicrobial Activity
The antimicrobial potential of pyrazole derivatives has also been explored. Compounds similar to this compound have shown activity against various bacterial strains:
Bacterial Strain | Activity |
---|---|
E. coli | Moderate |
S. aureus | Good |
P. mirabilis | Moderate |
These findings suggest that the compound may serve as a scaffold for developing new antimicrobial agents .
The mechanism by which this compound exerts its biological effects involves interactions with specific molecular targets such as enzymes and receptors. The fluorine atom enhances binding affinity, while the pyrazole ring can form hydrogen bonds and π–π interactions with amino acid residues in target proteins .
Case Studies and Research Findings
Several studies have focused on synthesizing and evaluating the biological activities of pyrazole derivatives, including this compound:
- Synthesis and Characterization : The compound was synthesized through cyclization reactions involving hydrazine derivatives and α,β-unsaturated carbonyl compounds under mild conditions .
- Biological Evaluation : In vitro studies demonstrated significant antiproliferative effects against various cancer cell lines, highlighting its potential in oncology .
- Structure–Activity Relationship (SAR) : Modifications at different positions on the pyrazole ring were found to influence biological activity significantly, indicating the importance of structural optimization in drug design .
Properties
Molecular Formula |
C11H11FN2O |
---|---|
Molecular Weight |
206.22 g/mol |
IUPAC Name |
1-(5-fluoro-1-phenylpyrazol-4-yl)ethanol |
InChI |
InChI=1S/C11H11FN2O/c1-8(15)10-7-13-14(11(10)12)9-5-3-2-4-6-9/h2-8,15H,1H3 |
InChI Key |
XDBAGCDAHQMUHN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=C(N(N=C1)C2=CC=CC=C2)F)O |
Origin of Product |
United States |
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